(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-3-(chloromethyl)pyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted pyrrolidines.
Scientific Research Applications
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(chloromethyl)pyrrolidine-1-carboxylate
- (S)-Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (S)-Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in various fields. The presence of the chloromethyl group makes it particularly useful for nucleophilic substitution reactions, while the tert-butyl ester group provides stability and ease of handling.
Properties
IUPAC Name |
tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171492 | |
Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-75-7 | |
Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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